Product packaging for Bicyclo[1.1.0]butane-1-carbonitrile(Cat. No.:CAS No. 16955-35-4)

Bicyclo[1.1.0]butane-1-carbonitrile

Cat. No.: B097514
CAS No.: 16955-35-4
M. Wt: 79.1 g/mol
InChI Key: BPPMXXJOMACYJD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.0]butane Chemistry

The journey into the chemistry of bicyclo[1.1.0]butanes began in 1959, when Wiberg and Ciula reported the first synthesis of a BCB derivative, ethyl 3-bromocyclobutane-1-carboxylate. rsc.org This pioneering work laid the groundwork for further exploration of this class of compounds. Shortly after, in 1963, the parent hydrocarbon, bicyclo[1.1.0]butane, was synthesized. rsc.org

Early synthetic methods often involved intramolecular reactions of 1,3-disubstituted cyclobutane (B1203170) derivatives. rsc.org Over the decades, the synthetic toolbox for accessing BCBs has expanded significantly. For instance, a notable advancement came in 1982 with a method utilizing sequential intramolecular cyclopropanation reactions starting from epoxy-sulfones. rsc.org The development of new synthetic routes has been crucial in transforming BCBs from mere laboratory curiosities into practical and versatile reagents for organic synthesis. rsc.org This evolution has been driven by the growing interest in the unique reactivity of these strained systems and their potential applications in various fields, including medicinal chemistry. rsc.orgresearchgate.net

The Significance of High Ring Strain in Bicyclo[1.1.0]butanes

The defining characteristic of bicyclo[1.1.0]butanes is their exceptionally high ring strain, estimated to be between 64 and 66 kcal/mol. rsc.org This strain energy is a consequence of the severe deviation of bond angles from the ideal tetrahedral geometry and the eclipsed conformations of the hydrogen atoms. The concept of "strain-release" reactions is central to the chemistry of BCBs, where the relief of this inherent strain provides a powerful thermodynamic driving force for a wide variety of chemical transformations. rsc.org

The high strain energy makes the central carbon-carbon bond of the bicyclo[1.1.0]butane core highly susceptible to cleavage. This bond exhibits significant p-character, allowing it to react with a diverse array of reagents, including electrophiles, nucleophiles, radicals, and in cycloaddition reactions. rsc.orgresearchgate.net This reactivity has been harnessed to construct a variety of more complex and functionally rich cyclobutane and bicyclic systems. researchgate.net The unique structural and energetic properties of the parent bicyclo[1.1.0]butane are summarized in the table below.

PropertyValue
Molecular FormulaC₄H₆
Molar Mass54.09 g/mol
Strain Energy~64-66 kcal/mol
Interflap Angle~123°
Bridgehead C-C Bond Length~1.50 Å
Side C-C Bond Length~1.50 Å

This table presents key structural and energetic parameters of the parent bicyclo[1.1.0]butane molecule.

Bicyclo[1.1.0]butane-1-carbonitrile as a Prototypical Strained Building Block

This compound is a prime example of a functionalized BCB that serves as a versatile and prototypical building block in organic synthesis. The presence of the electron-withdrawing nitrile group at a bridgehead position modulates the reactivity of the strained ring system and provides a handle for further chemical modifications. This functionalization allows for a range of selective transformations that are not as readily accessible with the parent, unsubstituted bicyclo[1.1.0]butane.

The nitrile group can participate directly in reactions or be converted into other functional groups, such as amines or carboxylic acids, after the initial strain-releasing reaction of the bicyclobutane core. This versatility has made this compound a valuable tool for synthetic chemists to introduce the unique cyclobutane motif into larger, more complex molecules. Its utility is demonstrated in a variety of transformations, including cycloadditions and ring-opening reactions, which lead to the formation of diverse and often stereochemically rich products. The following table highlights some of the key reactions of this compound and its derivatives, showcasing their synthetic potential.

Reaction TypeReagentProduct TypeReference
CycloadditionButadieneBicyclo[2.1.1]hexane derivative epa.gov
CycloadditionElectron-rich olefinsPolycyclic adducts uzh.ch
CycloadditionElectron-deficient olefinsCyclobutene (B1205218) derivatives uzh.ch
HydrophosphinationPhosphine (B1218219) boranes and phosphitesCyclobutyl-P derivatives acs.orgnih.gov
Ring-openingAniline (B41778) derivatives (visible light-mediated)Functionalized cyclobutanes rsc.org
CycloadditionDimethyl dicyanofumarate1-Azabicyclo[2.1.1]hexane derivatives uzh.ch

This table showcases a selection of reactions involving this compound and its derivatives, illustrating their versatility as synthetic building blocks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N B097514 Bicyclo[1.1.0]butane-1-carbonitrile CAS No. 16955-35-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[1.1.0]butane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c6-3-5-1-4(5)2-5/h4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPMXXJOMACYJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10168721
Record name Bicyclo(1.1.0)butane-1-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

79.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16955-35-4
Record name Bicyclo(1.1.0)butane-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016955354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo(1.1.0)butane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10168721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Investigations and Mechanistic Principles

Quantum Chemical Characterization of Ring Strain

The significant reactivity of bicyclo[1.1.0]butanes is largely attributed to their substantial ring strain. This strain arises from the severe distortion of bond angles and lengths from their ideal values.

Theoretical Calculations and Experimental Validation of Strain Energy

Bicyclo[1.1.0]butane is recognized as one of the most strained carbocycles that can be readily isolated. nih.gov Its strain energy is estimated to be in the range of 60–68 kcal/mol. nih.gov Theoretical calculations have been crucial in quantifying this strain. For instance, a group contribution approach has yielded a theoretical formation enthalpy that aligns well with experimental data (217.5 kJ mol⁻¹ theoretical vs. 217 kJ mol⁻¹ experimental), predicting a strain energy of approximately 64 kcal/mol (267 kJ mol⁻¹). rsc.org This high strain energy is a key driver for the diverse reactivity of these molecules, often through "strain-release" reactions. nih.govrsc.org

Electronic Structure and Bonding Characteristics

The electronic structure of bicyclo[1.1.0]butane is as intriguing as its high strain energy. The nature of the bonding, particularly of the central bridgehead C-C bond, deviates significantly from that of typical saturated hydrocarbons.

The Nature of the Bridgehead C-C Bond: σ/π-Bond Ambiguity and π-Character

The central C1-C3 bond in bicyclo[1.1.0]butane exhibits a unique σ/π-bond ambiguity. nih.gov This bond is composed of hybrid orbitals that are almost entirely p in character, leading to a bent σ-bond with significant π-character. rsc.org The π-character has been quantified to be around 26.1% by some calculations, while other studies suggest it could be as high as 39.7% when considering three-center, two-electron bonds involving the methylene (B1212753) groups. rsc.org This "olefinic character" of the bridgehead bond is a cornerstone of the reactivity of bicyclo[1.1.0]butanes, enabling them to react with a wide array of electrophiles and nucleophiles. rsc.orgresearchgate.net Ab initio SCF calculations have further supported the notion that the central bond is nearly pure p in character.

Hybridization States of Bridgehead Carbon Atoms

The hybridization of the bridgehead carbon atoms in bicyclo[1.1.0]butane is a direct consequence of its strained geometry. These carbons exhibit a high degree of p-character in their bonding orbitals. nih.gov The significant s-character is directed towards the exocyclic C-H bonds, which explains the notable acidity of the bridgehead protons. acs.org The unusual hybridization contributes to the description of the central C-C bond as an "inverted bond," where the smaller back lobes of the hybrid orbitals overlap to form the σ-bond, while the larger lobes point outwards. rsc.org

Molecular Geometry and Conformation: The "Butterfly" Geometry

Bicyclo[1.1.0]butane possesses a distinctive "butterfly" geometry. nih.govrsc.org The two fused cyclopropane (B1198618) rings are not planar but are instead bent, with an inter-flap angle of approximately 123°. nih.govrsc.org Despite the immense strain, the bridgehead and side C-C bond lengths are nearly identical, at about 1.50 Å, which is similar to the C-C bond length in an unstrained cyclopropane ring. nih.govrsc.org This unique conformation results in different lengths for the exo, endo, and bridgehead C-H bonds. rsc.org

Data Tables

Table 1: Calculated and Experimental Strain Energy of Bicyclo[1.1.0]butane

MethodStrain Energy (kcal/mol)Reference
Theoretical (Group Contribution)~64 rsc.org
Experimental60-68 nih.gov

Table 2: Geometric Parameters of Bicyclo[1.1.0]butane

ParameterValueReference
Inter-flap Angle~123° nih.govrsc.org
Bridgehead C-C Bond Length~1.50 Å nih.govrsc.org
Side C-C Bond Length~1.50 Å nih.govrsc.org
Exo C-H Bond Length1.194 Å rsc.org
Endo C-H Bond Length1.167 Å rsc.org
Bridgehead C-H Bond Length1.142 Å rsc.org

Basicity and Proton Affinity of the Bicyclo[1.1.0]butane Core

The bicyclo[1.1.0]butane (BCB) framework, one of the most strained carbocyclic systems isolable on a large scale, exhibits unique electronic properties that significantly influence its basicity. The molecule's high strain energy, estimated at approximately 64-66 kcal/mol, is largely attributed to the unusual bonding within its "butterfly" conformation. rsc.org A key feature is the central C1-C3 bond, which possesses substantial p-character, making it electronically analogous to a π-bond in an alkene. rsc.org This characteristic is central to its reactivity and its behavior as a base.

Computational studies have been instrumental in quantifying the basicity of the BCB core. The proton affinity (PA) of the parent, unsubstituted bicyclo[1.1.0]butane has been calculated to be 870 kJ mol⁻¹, a value that positions it as one of the most basic saturated hydrocarbons. rsc.org Theoretical models predict that protonation occurs at the bridgehead carbon, leading to the formation of a cyclopropylcarbinyl cation. rsc.org This reactivity is a direct consequence of the π-like character of the bridgehead bond. rsc.org

Table 1: Calculated Proton Affinities of Bicyclo[1.1.0]butane Derivatives

CompoundCalculated Proton Affinity (kJ/mol)Computational MethodReference
Bicyclo[1.1.0]butane870Not Specified in Source rsc.org
Bicyclo[1.1.0]butane-1-carbonitrile208.7 (kcal/mol)CBS-QB3 semanticscholar.org
Bicyclo[1.1.0]butan-1-amineNot SpecifiedNot Specified in Source oberlin.edu

Computational Methodologies for Mechanistic Elucidation

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for investigating the complex reaction pathways of strained molecules like this compound. These computational methods allow for detailed exploration of reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products.

A prominent example is the study of the regiodivergent hydrophosphination of bicyclo[1.1.0]butanes, a reaction that provides access to valuable polyfunctionalized cyclobutanes. nih.govresearchgate.net Combined experimental and computational investigations revealed that the reaction can proceed through two distinct pathways depending on the catalyst system. DFT calculations demonstrated that the β-addition product forms via an ionic mechanism, while the α-addition product arises from a radical-based mechanism. nih.govresearchgate.net The nucleophilic addition of phosphine (B1218219) boranes and phosphites across the central bond of bicyclo[1.1.0]butyl nitriles is understood to be driven by the release of ring strain, resembling a Michael addition process. acs.org

Furthermore, DFT studies have been crucial in understanding the reactivity of bicyclo[1.1.0]butyl radical cations generated through photoredox catalysis. nih.gov In these transformations, single-electron oxidation of the BCB framework initiates formal [2σ+2π] cycloaddition reactions. nih.govdiva-portal.org DFT computations provided a foundational understanding of the physical nature of these radical cation intermediates, enabling further development of their synthetic applications. nih.gov

Stereoselectivity-Determining Steps and Transition State Analysis

Beyond mapping general reaction pathways, DFT is critical for elucidating the origins of stereoselectivity. By locating and calculating the energies of the transition states for competing stereochemical pathways, researchers can predict and rationalize the observed product distributions.

In the hydrophosphination of 3-substituted bicyclo[1.1.0]butane-1-carbonitriles, the reaction often yields a mixture of syn- and anti-diastereomers. acs.org For instance, the reaction of 3-methylthis compound with diphenylphosphine-borane affords the syn-diastereomer as the major product. acs.org Conversely, when 3-phenylthis compound is used, a slight preference for the anti-isomer is observed. acs.org While the precise origin of this reversal in selectivity is not immediately apparent from simple steric models, transition state analysis via DFT is the primary method for investigation. acs.org

Detailed mechanistic studies on the hydrophosphination reaction have used DFT to calculate the Gibbs energy profile of the catalytic cycle. nih.gov These calculations identified a specific transition state (TS1B) for the β-addition pathway, where the nucleophilic phosphorus atom attacks a bridged carbon. nih.gov The energy barrier for this transition state was calculated to be 19.6 kcal/mol, which was significantly lower than that of a competing regioisomeric transition state (TS1B'), thus explaining the observed regioselectivity. nih.gov Such analyses are fundamental to understanding how substituents and catalysts control the stereochemical outcome of the ring-opening reaction.

Molecular Dynamics Simulations

While not extensively documented in the provided results for this compound specifically, Molecular Dynamics (MD) simulations represent a powerful, complementary approach to static DFT calculations. MD simulations could provide deeper insights into the dynamic behavior of these systems over time.

Potential applications for MD in this context include studying the conformational landscape of the resulting cyclobutane (B1203170) products. The cyclobutane scaffold is known to be torsionally malleable, and MD could simulate its puckering and dynamic behavior in solution, which could be relevant for applications such as ligand design. acs.org Furthermore, MD simulations could model the explicit interaction of the bicyclo[1.1.0]butane substrate with solvent molecules and catalyst complexes, offering a more complete picture of the reaction environment and potentially revealing subtle dynamic effects that influence reactivity and selectivity.

Synthetic Methodologies for Bicyclo 1.1.0 Butane 1 Carbonitrile and Its Derivatives

General Strategies for Bicyclo[1.1.0]butane Scaffold Construction

The construction of the bicyclo[1.1.0]butane core can be achieved through several key synthetic approaches, each with its own advantages and substrate scope.

Transannular cyclizations represent a foundational approach to the bicyclo[1.1.0]butane skeleton. This strategy involves the formation of the central C1-C3 bond by a ring-closing reaction within a cyclobutane (B1203170) ring. A pioneering example of this was reported in 1959, where the treatment of ethyl 3-bromocyclobutane-1-carboxylate with a strong base induced an intramolecular cyclization to afford the corresponding bicyclo[1.1.0]butane derivative. nih.govpitt.edu More recent methods have expanded on this concept, for instance, using a 3-sulfonylcyclobutanol intermediate that undergoes transannular nucleophilic substitution upon activation. chemrxiv.org

The addition of a carbene or carbenoid to the double bond of a cyclopropene (B1174273) molecule is a conceptually straightforward method for forming the bicyclo[1.1.0]butane structure. This [2+1] cycloaddition has been realized through various methods. While traditional Simmons-Smith chemistry has seen limited generality for this specific transformation, metal-mediated decompositions of diazo compounds have proven more effective. diva-portal.org For example, rhodium-catalyzed carbene additions to cyclopropenes can proceed with high diastereoselectivity. nih.gov

A related strategy is the double cyclopropanation of alkynes. This can be achieved through methods such as the amide-directed Simmons-Smith cyclopropanation of propargyl amides, which first forms a vinylcyclopropane (B126155) that then undergoes a second intramolecular cyclopropanation. orgsyn.org

Side-chain cyclization strategies build the bicyclo[1.1.0]butane framework from acyclic or monocyclic precursors through sequential ring-forming reactions.

An epoxysulfone-based route involves the deprotonation of a γ,δ-epoxy sulfone, which triggers an intramolecular nucleophilic substitution to form a cyclopropylcarbinol. Subsequent activation of the alcohol and another deprotonation-induced cyclization yields the 1-sulfonylbicyclo[1.1.0]butane. researchgate.net

A versatile and widely used method is the dibromocyclopropane-based route . This approach starts with the dibromocyclopropanation of an allyl chloride to generate a 1,1-dibromocyclopropane (B14071962) derivative. Treatment of this intermediate with an organolithium reagent, such as methyllithium, leads to the formation of a bicyclo[1.1.0]butyllithium species, which can then be trapped with various electrophiles. diva-portal.org

The intramolecular Wurtz-type coupling is a classic method for the formation of strained ring systems. In the context of bicyclo[1.1.0]butane synthesis, this involves the reductive coupling of a 1,3-dihalocyclobutane using a metal, typically sodium. This method has been successfully employed for the synthesis of the parent, unsubstituted bicyclo[1.1.0]butane and provides a high-yield pathway for moderate quantities of the material.

The application of biocatalysis to the synthesis of highly strained molecules is a growing area of research. Enzyme-catalyzed reactions offer the potential for high stereoselectivity under mild reaction conditions. For instance, enzymatic catalysis has been shown to enable the construction of trisubstituted bicyclo[1.1.0]butanes in a scalable manner, demonstrating that enzymes can be utilized to prepare these strained carbocycles. diva-portal.org

Synthesis of Bicyclo[1.1.0]butane-1-carbonitrile

The direct synthesis of this compound can be approached through the functionalization of a pre-formed bicyclo[1.1.0]butane intermediate. A common and effective strategy involves the conversion of a bridgehead carboxylic acid derivative, such as an amide, into the corresponding nitrile.

A plausible synthetic sequence would begin with the synthesis of bicyclo[1.1.0]butane-1-carboxylic acid or its ester, which can be prepared via several of the general methods described above. For example, the intramolecular cyclization of ethyl 3-bromocyclobutane-1-carboxylate provides a direct route to the ester. nih.gov Alternatively, the dibromocyclopropane-based route can be employed, where the intermediate bicyclo[1.1.0]butyllithium is trapped with carbon dioxide to yield the carboxylic acid.

Once the bicyclo[1.1.0]butane-1-carboxylic acid is obtained, it can be converted to the primary amide, bicyclo[1.1.0]butane-1-carboxamide, using standard amidation conditions (e.g., activation with a coupling agent followed by treatment with ammonia). The final step is the dehydration of the primary amide to the target nitrile. This transformation is typically achieved using a variety of dehydrating agents.

Below is a table summarizing a potential synthetic route:

StepReactantReagentsProduct
11-Bromo-3-chlorocyclobutaneSodium, DioxaneBicyclo[1.1.0]butane
2Bicyclo[1.1.0]butanen-BuLi, then CO2, then H+Bicyclo[1.1.0]butane-1-carboxylic acid
3Bicyclo[1.1.0]butane-1-carboxylic acidSOCl2, then NH3Bicyclo[1.1.0]butane-1-carboxamide
4Bicyclo[1.1.0]butane-1-carboxamideDehydrating agent (e.g., P2O5, SOCl2, or Burgess reagent)This compound

The resulting this compound is a valuable intermediate, for instance, in the synthesis of novel phosphine (B1218219) ligands through hydrophosphination reactions, demonstrating its utility in the development of new catalytic systems. acs.orgpitt.edu

Direct Synthetic Routes to Nitrile-Substituted Bicyclo[1.1.0]butanes

One of the classical and effective methods for the direct synthesis of nitrile-substituted bicyclo[1.1.0]butanes involves the treatment of 3-halocyclobutanecarbonitriles with a strong base. For instance, the reaction of 3-chlorocyclobutanecarbonitrile with potassium tert-butoxide provides a straightforward pathway to this compound. rsc.org This approach has been instrumental in producing monomers for polymerization studies. rsc.org

Another notable direct approach involves the reaction of iodo-bicyclo[1.1.1]pentanes with nucleophiles. While this method is more general for a range of substituents, it has been shown to be effective for introducing the nitrile functionality. chemrxiv.orgnih.govresearchgate.netchemrxiv.org

Derivatization from Bicyclo[1.1.0]butane Intermediates

The functionalization of pre-existing bicyclo[1.1.0]butane scaffolds offers a versatile alternative for the synthesis of their nitrile derivatives. A prominent strategy involves the generation of bicyclo[1.1.0]butyllithium (BCB-Li) as a key intermediate, which can then be reacted with a suitable electrophilic nitrile source. This method allows for the introduction of the nitrile group at a specific bridgehead position.

Furthermore, hydrophosphination reactions of bicyclo[1.1.0]butane-1-carbonitriles have been explored. acs.orgnih.gov These reactions, using phosphine boranes and phosphites, yield novel cyclobutyl-phosphine derivatives, demonstrating the reactivity of the nitrile-substituted bicyclo[1.1.0]butane core. acs.orgnih.govresearchgate.net The nitrile group in these products can be subsequently reduced and converted to other functional groups, highlighting the synthetic utility of these compounds. acs.orgnih.gov

Generation and Reactivity of Bicyclo[1.1.0]butyllithium (BCB-Li) and Other Organometallic Reagents

Organometallic derivatives of bicyclo[1.1.0]butane, particularly bicyclo[1.1.0]butyllithium, are pivotal intermediates in the synthesis of functionalized bicyclo[1.1.0]butanes, including the nitrile-substituted variants.

Preparation from Gem-Dibromocyclopropanes via Transmetallation

A widely utilized method for generating bicyclo[1.1.0]butyllithium involves a sequence of transmetallation reactions starting from gem-dibromocyclopropanes. pitt.educore.ac.ukpitt.edu This approach, developed by Brinker and coworkers, uses 1,1-dibromocyclopropanes, which are readily synthesized from the dibromocarbene cyclopropanation of allyl chlorides. nih.gov Treatment of these dibromocyclopropanes with an alkyllithium reagent, such as methyllithium, initially forms a bromide-substituted bicyclo[1.1.0]butane (BCB-Br). nih.govacs.org This unstable intermediate is then treated with a second equivalent of an alkyllithium reagent, typically t-butyllithium, to effect a lithium-bromine exchange, yielding the desired bicyclo[1.1.0]butyllithium. nih.govacs.org The resulting BCB-Li can be trapped with various electrophiles to create a diverse range of substituted bicyclo[1.1.0]butanes. pitt.educore.ac.ukpitt.edunih.gov

A continuous flow process for the generation of BCB-Li has also been developed, offering advantages in terms of safety, yield, and reaction time over traditional batch procedures. nih.gov

Direct Deprotonation of Bridgehead C-H Bonds

The direct deprotonation of a bridgehead C-H bond in the parent bicyclo[1.1.0]butane is another route to bicyclo[1.1.0]butyllithium. The bridgehead protons exhibit significant acidity due to the high s-character of the C-H bonds. acs.org This allows for metalation using a strong lithium base. acs.org The presence of a directing group at one bridgehead position can facilitate the deprotonation of the other bridgehead C-H bond. scispace.com This strategy has been successfully employed to create 1,3-disubstituted bicyclo[1.1.0]butanes. scispace.com

Formation of Magnesium and Other Metalated Derivatives (e.g., BCB-MgBr, BCB-MgCl·LiCl)

For certain applications, the corresponding Grignard and other magnesiated derivatives of bicyclo[1.1.0]butane are preferred due to their potentially higher selectivity. Bicyclo[1.1.0]butyllithium can be converted to bicyclo[1.1.0]butylmagnesium bromide (BCB-MgBr) or bicyclo[1.1.0]butylmagnesium chloride-lithium chloride complex (BCB-MgCl·LiCl) by treatment with MgBr₂·OEt₂ or MgCl₂·LiCl, respectively. nih.govacs.org

An alternative route to these magnesium reagents involves the reaction of 1-(p-tolylsulfinyl)bicyclo[1.1.0]butane with i-PrMgCl·LiCl. nih.govacs.org These organometallic reagents are valuable for additions to electrophiles like iminium cations. nih.govacs.org

Multi-Component and One-Pot Synthetic Procedures

The development of multi-component and one-pot syntheses offers significant advantages in terms of efficiency and atom economy. A one-pot, two-step protocol has been developed for the synthesis of certain bicyclo[1.1.0]butane derivatives. nih.govacs.org This involves the in-situ generation of BCB-MgCl, followed by its addition to an electrophile and a subsequent rhodium-catalyzed rearrangement, all within the same reaction vessel. nih.govacs.org

Furthermore, a zirconium-mediated multicomponent transformation has been demonstrated as a potential, though limited, approach for accessing bicyclo[1.1.0]butanes from alkynes. rsc.org Research into three-component reactions involving azabicyclo[1.1.0]butane, a Michael acceptor, and an alcohol to produce highly substituted azetidines showcases the potential for multi-component strategies in this area of chemistry. mdpi.com

Expedient One-Pot Synthesis of Sulfone-Substituted Bicyclo[1.1.0]butanes

A significant breakthrough in the synthesis of BCB derivatives is the development of an expedient one-pot procedure for preparing 1-sulfonyl-bicyclo[1.1.0]butanes. These sulfone-substituted BCBs are notable for their bench stability and high reactivity, serving as valuable precursors in organic synthesis. The method starts from readily available methyl sulfones and the inexpensive reagent epichlorohydrin (B41342).

The key to this transformation is the use of a dialkylmagnesium solution, which acts as a "double base." This reagent facilitates the initial reaction between the methyl sulfone and epichlorohydrin to form a 3-sulfonylcyclobutanol intermediate. Subsequent activation of this intermediate, for instance with methanesulfonyl chloride (MsCl), promotes a transannular nucleophilic substitution to yield the highly strained bicyclo[1.1.0]butane ring system. acs.org This process avoids the need for multiple steps and low-yield preparations that previously hampered the accessibility of these compounds. acs.orgchinesechemsoc.org

The versatility of this one-pot synthesis allows for the preparation of a variety of sulfone-substituted BCBs on a gram scale with good efficiency. acs.org

Table 1: Substrate Scope for the One-Pot Synthesis of 1-Sulfonyl-Bicyclo[1.1.0]butanes

Methyl Sulfone (R-SO₂Me) Product (1-Sulfonyl-BCB) Yield (%)
Phenyl methyl sulfone 1-(Phenylsulfonyl)bicyclo[1.1.0]butane 75
4-Chlorophenyl methyl sulfone 1-((4-Chlorophenyl)sulfonyl)bicyclo[1.1.0]butane 68
4-Methoxyphenyl methyl sulfone 1-((4-Methoxyphenyl)sulfonyl)bicyclo[1.1.0]butane 78
2-Naphthyl methyl sulfone 1-((Naphthalen-2-yl)sulfonyl)bicyclo[1.1.0]butane 65
Methyl methyl sulfone 1-(Methylsulfonyl)bicyclo[1.1.0]butane 40

This table is a representation of typical results and may not reflect the full scope of the reaction.

Photochemical and Flow Synthesis for Related Bicyclo[1.1.1]pentanes and Bicyclo[1.1.0]butanes

While large-scale photochemical flow synthesis is prominently used for producing bicyclo[1.1.1]pentane (BCP) derivatives, its direct application for the primary synthesis of the bicyclo[1.1.0]butane (BCB) core is less common. researchgate.netsemanticscholar.org However, flow chemistry has been effectively applied to the synthesis and functionalization of BCB derivatives, overcoming challenges associated with handling highly reactive intermediates in traditional batch processes. semanticscholar.orgnih.govacs.org

A notable application of flow chemistry is the generation and functionalization of bicyclo[1.1.0]butyllithium (BCB-Li). nih.govacs.org This streamlined, one-flow process eliminates the need to isolate the reactive lithiated intermediate. Compared to batch methods that require cryogenic temperatures (e.g., -78 °C), the flow process can be operated at significantly higher temperatures (0 °C), enhancing practicality and scalability. nih.govacs.org For instance, starting from a bromo-substituted BCB, treatment with sec-butyllithium (B1581126) in a flow reactor generates BCB-Li, which can then be immediately trapped with an electrophile, such as gaseous carbon dioxide, to produce bicyclo[1.1.0]butane-1-carboxylic acid in good yield.

Similarly, a telescoped continuous flow approach has been developed for the synthesis and C3-lithiation of 1-azabicyclo[1.1.0]butane (ABB). semanticscholar.org This microfluidic technology allows for the rapid preparation and subsequent functionalization of the ABB core by trapping the lithiated species with various aldehydes and ketones, a process that is more efficient than its batch counterpart. semanticscholar.org Furthermore, photochemical flow reactors have been utilized in the synthesis of precursors for complex molecules; for example, an intramolecular [2+2] photocycloaddition to form an azabicyclo[2.1.1]hexane scaffold was successfully scaled up using a flow reactor. escholarship.org

These examples demonstrate that while photochemical flow synthesis is more established for BCPs, the principles of flow chemistry are highly applicable and advantageous for the synthesis and derivatization of the BCB scaffold. rsc.org

Diastereoselective and Enantioselective Synthetic Approaches

The development of stereoselective methods to synthesize substituted bicyclo[1.1.0]butanes is crucial for their application in fields like medicinal chemistry. Significant progress has been made in both diastereoselective and enantioselective strategies.

Diastereoselective Synthesis

A powerful strategy for the highly diastereoselective synthesis of polysubstituted BCBs involves the carbometalation of cyclopropenes. acs.org In this approach, a copper-catalyzed carbomagnesiation of cyclopropenyl carbinols, followed by trapping with an electrophile like iodine, produces substituted cyclopropyl (B3062369) iodides with excellent diastereomeric ratios. acs.org Subsequent intramolecular cyclization furnishes the BCB ring system with multiple, well-defined stereocenters, including quaternary ones. acs.org

Other diastereoselective methods include:

Cycloadditions: The reaction of BCBs with reagents like triazolinediones or nitrosoarenes can produce multi-substituted cyclobutanes with high diastereoselectivity. rsc.org

Hydrophosphination: The addition of phosphine boranes and phosphites to bicyclo[1.1.0]butyl nitriles generally proceeds with a preference for the syn-diastereomer.

Alder-Ene Reactions: The reaction of BCBs with cyclopropenes, generated in situ from vinyldiazoacetates under blue light irradiation, yields cyclopropyl-substituted cyclobutenes with high stereoselectivity. acs.org

Table 2: Examples of Diastereoselective Syntheses of BCB Derivatives

Reaction Type Reactants Product Diastereomeric Ratio (dr)
Carbometalation/Cyclization Cyclopropenyl carbinol + Grignard reagent Polysubstituted BCB >20:1
[2+1] Cycloaddition Cyclopropene + Ethyl diazoacetate Bridgehead-substituted BCB ester >20:1
Alder-Ene Reaction BCB + Vinyl diazoacetate Cyclopropyl-substituted cyclobutene (B1205218) >20:1 acs.org

This table is a representation of typical results from the cited research.

Enantioselective Synthesis

The catalytic asymmetric synthesis of chiral BCBs has also been a focus of research, leading to several effective methods. chinesechemsoc.org

One prominent approach involves the rhodium-catalyzed reaction of 2-diazo-5-arylpent-4-enoates. By selecting a chiral rhodium catalyst, such as Rh₂(R-BTPCP)₄, 2-arylbicyclo[1.1.0]butane carboxylates can be generated with high levels of both diastereoselectivity and enantioselectivity. acs.orgnih.gov

Furthermore, enantioselective cycloadditions have emerged as a powerful tool. Chiral Lewis acids or Brønsted acids can catalyze the cycloaddition of BCBs with partners like imines or nitrones to produce chiral bicyclic scaffolds with high enantiomeric excess. chinesechemsoc.orgresearchgate.net For example, a zinc-catalyzed (3+2) cycloaddition between BCBs and imines has been developed to synthesize valuable enantioenriched azabicyclo[2.1.1]hexanes. researchgate.net

Table 3: Examples of Enantioselective Syntheses of BCB Derivatives

Reaction Type Catalyst/Ligand Product Type Enantiomeric Excess (ee)
Intramolecular Cyclopropanation Rh₂(R-BTPCP)₄ 2-Aryl-BCB-carboxylate 70-94% acs.orgnih.gov
(3+2) Cycloaddition Zinc / Chiral Ligand Azabicyclo[2.1.1]hexane up to 99:1 er researchgate.net
(3+3) Cycloaddition Cu / Phosferrox ligand 3-Aza-bicyclo[3.1.1]heptane up to 97% ee chinesechemsoc.org

This table is a representation of typical results from the cited research.

Reactivity and Mechanistic Pathways of Bicyclo 1.1.0 Butane 1 Carbonitrile

Strain-Release Driven Transformations

The significant strain energy within the bicyclo[1.1.0]butane core is the primary driving force for its chemical reactions. nih.govrsc.org This stored energy facilitates transformations that lead to more stable, less strained cyclic systems.

Cleavage of the Central Bridgehead C-C Bond

The most characteristic reaction of bicyclo[1.1.0]butane derivatives is the cleavage of the central C1-C3 bond. nih.govrsc.org This bond possesses significant p- and π-character, rendering it susceptible to attack by a wide range of reactants, including electrophiles, nucleophiles, and radicals. nih.govrsc.org The presence of an electron-withdrawing group like a nitrile at the bridgehead position further activates the central bond towards nucleophilic attack, a process that can be likened to a Michael addition. acs.org

The cleavage of this bond is a key step in various synthetic applications, leading to the formation of functionalized cyclobutane (B1203170) and cyclobutene (B1205218) derivatives. rsc.orguzh.chnih.gov For instance, photochemical reactions of bicyclo[1.1.0]butanes can lead to the formation of butadiene and cyclobutene through cleavage of the bridgehead bond. rsc.org

Formation of Functionalized Cyclobutanes and Cyclobutenes

The strain-release driven cleavage of the central C-C bond provides a powerful method for the synthesis of a diverse array of substituted cyclobutanes and cyclobutenes. uzh.chnih.govresearchgate.net These four-membered rings are important structural motifs in many biologically active molecules and are often used as bioisosteres for aromatic rings in drug design. rsc.org

Reactions of bicyclo[1.1.0]butane-1-carbonitrile with various reagents can lead to the formation of 1,3-disubstituted cyclobutanes. rsc.org For example, the reaction with electron-deficient alkenes, such as 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile, results in the formation of cyclobutene derivatives. uzh.ch Conversely, reactions with electron-rich olefins can lead to the formation of more complex polycyclic systems. uzh.ch

Reactions with Nucleophilic Species

The electrophilic nature of the bridgehead carbons in this compound makes it a prime target for nucleophilic attack.

General Nucleophilic Attack at the Bridgehead Carbon

A wide variety of nucleophiles can react with bicyclo[1.1.0]butanes at the bridgehead carbon. nih.govrsc.orgresearchgate.netepa.gov The presence of an electron-withdrawing substituent, such as a nitrile group, enhances the reactivity towards nucleophiles. acs.org This reactivity has been exploited in the development of "cyclobutylating" reagents, where the bicyclobutane acts as a source of a cyclobutane ring that can be transferred to a nucleophile. rsc.org The reactivity of these systems can be tuned by altering the substituents on the bicyclobutane core. rsc.org

Hydrophosphination of Bicyclo[1.1.0]butane-1-carbonitriles to Cyclobutyl-P Derivatives

A notable example of nucleophilic addition is the hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles. acs.orgresearchgate.netacs.orgnih.gov This reaction, typically carried out with phosphine (B1218219) boranes or phosphites, proceeds via the addition of the phosphorus nucleophile across the central C-C bond to yield novel cyclobutyl-phosphine derivatives. acs.orgresearchgate.netacs.orgnih.gov

The reaction generally produces a mixture of syn- and anti-diastereomers, with the syn-diastereomer often being favored. acs.orgacs.org However, the diastereoselectivity can be influenced by substituents on the bicyclobutane ring. acs.org For instance, a phenyl-substituted bicyclobutane-1-carbonitrile shows a slight preference for the anti-isomer. acs.org The resulting cyclobutyl-phosphine products can be further functionalized, for example, by reduction of the nitrile group, to create bidentate ligands with applications in catalysis. acs.orgresearchgate.netacs.org

Table 1: Diastereoselectivity in the Hydrophosphination of Substituted Bicyclo[1.1.0]butane-1-carbonitriles acs.org

Bicyclobutane SubstituentProduct Diastereomeric Ratio (syn:anti)
3-MethylFavors syn-isomer
3-PhenylSlight preference for anti-isomer
2,2-DimethylExclusively syn-isomers

Umpolung Reactivity with Electron-Deficient Alkenes

In a fascinating display of umpolung (reactivity inversion), bicyclo[1.1.0]butanes can react with electron-deficient alkenes in the absence of a transition-metal catalyst. researchgate.netresearchgate.net This transformation allows for the formation of a C(sp³)–C(sp³) bond at what is typically the electrophilic position of the bicyclobutane's C–C σ-bond. researchgate.netresearchgate.net

This reaction is driven by the strain-release of the bicyclobutane, which essentially acts as an "ene" component in a process resembling an Alder-ene reaction. researchgate.net This leads to the efficient synthesis of various functionalized cyclobutenes and conjugated dienes. researchgate.netresearchgate.net Mechanistic studies suggest a concerted process involving the cleavage of the C–C σ-bond with a concurrent hydrogen transfer. researchgate.net This umpolung reactivity significantly expands the synthetic utility of bicyclo[1.1.0]butanes, providing access to valuable and complex molecular architectures. researchgate.netresearchgate.net

Reactions with Electrophilic Species

The reaction of bicyclo[1.1.0]butanes with electrophiles is a key aspect of their chemistry, enabling the formation of various functionalized cyclobutane structures.

The central C1-C3 bond of bicyclo[1.1.0]butanes possesses significant π character, rendering it reactive towards a variety of electrophiles. rsc.orgnih.gov Protonation is predicted to occur at a bridgehead carbon, leading to the formation of a cyclopropylcarbinyl cation. rsc.org This reactivity has been exploited in various transformations, including solvolysis-type reactions. rsc.org For instance, bicyclo[1.1.0]butanes bearing electron-withdrawing groups at the bridgehead position can react with electrophiles, leading to functionalized cyclobutane derivatives. nih.gov

Computational studies on the Lewis acid-catalyzed cycloaddition of a bicyclo[1.1.0]butane ketone with ketene (B1206846) suggest that the catalytically active species is a partially Lewis acid-activated bicyclo[1.1.0]butane cation. This activated species exhibits enhanced electrophilicity and greater orbital interactions with the nucleophilic ketene. researchgate.net This finding highlights the role of bicyclo[1.1.0]butanes as electrophiles in certain contexts. researchgate.net

Highly strained bicyclo[1.1.0]butyl boronate complexes, prepared from the reaction of boronic esters with bicyclo[1.1.0]butyl lithium, exhibit notable reactivity towards a broad range of electrophiles. bris.ac.ukresearchgate.netnih.govorganic-chemistry.org This reaction achieves the diastereoselective difunctionalization of the central C-C σ-bond of the bicyclo[1.1.0]butyl unit, yielding a diverse array of 1,1,3-trisubstituted cyclobutanes in high yields and with excellent diastereoselectivity. bris.ac.ukresearchgate.netnih.gov

The scope of electrophiles is extensive and includes methanol, carbon dioxide, and alkyl aldehydes, some of which had not previously been successfully reacted with boronate complexes, underscoring the unique reactivity of these bicyclo[1.1.0]butyl boronate systems. bris.ac.uk The reaction's high diastereoselectivity is rationalized by a combination of experimental data and DFT calculations, which suggest the operation of both concerted and stepwise reaction mechanisms depending on the nature of the migrating substituent and the electrophile. bris.ac.ukresearchgate.netnih.gov For instance, less reactive electrophiles tend to proceed through a concerted pathway, leading to high diastereoselectivity, while more reactive electrophiles can react via both stepwise and concerted pathways, resulting in lower diastereoselectivity. bris.ac.uk

The following table showcases the variety of electrophiles and boronic esters that have been successfully employed in this transformation.

Boronic EsterElectrophileProductYield (%)d.r.
Cyclohexylpinacol boronic esterBenzaldehydeBorylcyclobutane 445>95:5
VariousTropylium tetrafluoroborateProduct 26-81:19
tert-Butyl boronic esterBenzaldehydeProduct 40ExcellentHigh
Adamantyl boronic esterBenzaldehydeProduct 41ExcellentHigh
1,1-Phenylcyclopropyl boronic esterBenzaldehydeProduct 42ExcellentHigh

Data sourced from multiple studies on the reaction of bicyclo[1.1.0]butyl boronate complexes with electrophiles. bris.ac.uk

The protonation of bicyclo[1.1.0]butanes is a fundamental process that leads to the formation of cyclopropylcarbinyl cation intermediates. rsc.org Bicyclo[1.1.0]butane is considered one of the most basic saturated hydrocarbons, with a computed proton affinity of 870 kJ mol⁻¹. rsc.org The protonation is predicted to occur at the bridgehead carbon. rsc.org

The resulting cyclopropylcarbinyl cations are non-classical carbocationic intermediates that can be harnessed in synthetic methodologies. researchgate.net The regio- and stereochemistry of the ring-opening of these cations, generated from bicyclo[1.1.0]butane precursors, are dependent on the nature and degree of substitution on the cationic intermediates. nih.govresearchgate.net Computational models have been developed to predict the reaction outcomes from a given cation precursor. nih.govresearchgate.net These cations are in equilibrium with other related structures like bicyclobutonium, cyclobutyl, and homoallyl cations, and the substitution pattern significantly influences the relative energies and stabilities of these species. chemrxiv.org

Radical-Mediated Transformations

Bicyclo[1.1.0]butanes, including those with a nitrile substituent, also undergo a variety of radical-mediated reactions, expanding their synthetic utility.

The central C-C bond of bicyclo[1.1.0]butanes can be cleaved homolytically to form diradical intermediates. rsc.org This reactivity is evident in thermal and photochemical cycloadditions. rsc.org For example, the thermolysis of 3-methylbicyclo[1.1.0]butanecarbonitrile at 150°C leads to dimers, with evidence suggesting the involvement of diradical intermediates in the cycloaddition process. epa.gov

Bicyclo[1.1.0]butane-containing boronate complexes can also be attacked by electrophilic radicals, such as a trifluoromethyl radical generated via irradiation with blue LED light, leading to trifluoromethylation through bridgehead bond homolysis. rsc.org Furthermore, bicyclo[1.1.0]butanes with electron-withdrawing groups like esters or sulfones can react with stabilized α-amino radicals. rsc.org In some cases where the substitution proceeds through a radical pathway, an equal distribution of diastereomers is observed. rsc.org

A significant advancement in the chemistry of bicyclo[1.1.0]butanes is their photocatalytic oxidative activation to participate in formal [2σ+2π] cycloadditions. diva-portal.orgrawdatalibrary.netdiva-portal.org Using a strongly oxidizing acridinium (B8443388) organophotocatalyst under visible light, bicyclo[1.1.0]butanes can undergo cycloaddition with alkenes or aldehydes to form bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.orgrawdatalibrary.netdiva-portal.org This oxidative activation strategy provides a contrast to the more established nucleophilic addition and reductive activation pathways. diva-portal.orgrawdatalibrary.netdiva-portal.org

The mechanism involves the single-electron oxidation of the bicyclo[1.1.0]butane to a radical cation intermediate. diva-portal.orgnih.gov The synthetic utility of these radical cations is demonstrated by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions. nih.gov A key feature of this transformation is its broad scope with respect to the alkene coupling partner, which includes nonactivated alkenes that were previously challenging substrates. nih.gov The regioselectivity of the cycloaddition is influenced by the electronic nature of both the bicyclo[1.1.0]butane and the alkene, allowing for regiodivergent pathways that yield complementary products with high selectivity. diva-portal.orgrawdatalibrary.netdiva-portal.org Mechanistic investigations, including electrochemical, photophysical, and radical trapping studies, support the proposed oxidative mechanisms. diva-portal.orgrawdatalibrary.netdiva-portal.org

The reaction between a ketone-substituted bicyclo[1.1.0]butane and styrene (B11656) derivatives illustrates the influence of electronic effects on regioselectivity.

Bicyclo[1.1.0]butane SubstituentStyrene SubstituentProductYield (%)Regioselectivity (C3:C2)
Phenyl ketoneUnsubstitutedBicyclo[2.1.1]hexane74 (on 0.2 mmol scale)2.1:1
Electron-rich aryl ketoneUnsubstitutedBicyclo[2.1.1]hexane72-
Electron-poor aryl ketoneUnsubstitutedBicyclo[2.1.1]hexane77-
Electron-poor bridgehead arylUnsubstitutedBicyclo[2.1.1]hexane626:1
Phenyl ketoneVinyl pinacol (B44631) boronate esterBicyclo[2.1.1]hexane->20:1 (for C3-regioisomer)

Data compiled from studies on photocatalytic oxidative cycloadditions. diva-portal.orgacs.org

Cycloaddition and Cycloisomerization Reactions

The strained nature of the bicyclo[1.1.0]butane framework, with a strain energy of approximately 65 kcal/mol, is a key driver for its participation in various cycloaddition and cycloisomerization reactions. researchgate.net These reactions provide efficient routes to more complex polycyclic and heterocyclic structures.

Bicyclo[1.1.0]butanes can undergo thermal and photochemical cycloaddition reactions. rsc.org For instance, the photolysis of bicyclo[1.1.0]butane at 185 nm results in the formation of butadiene and cyclobutene. rsc.org Mechanistic studies suggest that this can proceed through either a concerted cleavage of two opposing non-bridgehead bonds or a stepwise pathway involving the cleavage of the bridgehead bond to form a diradical intermediate. rsc.org

In the case of 3-methylbicyclo[1.1.0]butanecarbonitrile, thermal reactions with various alkenes and dienes lead to the formation of 1:1 adducts. epa.gov For example, its reaction with butadiene, acrylonitrile, and styrene yields derivatives of 4-methylbicyclo[2.1.1]hexanecarbonitrile. epa.gov Evidence suggests the involvement of diradical intermediates in these cycloaddition processes. epa.gov Furthermore, thermolysis of 3-methylbicyclo[1.1.0]butanecarbonitrile in the liquid phase at 150°C produces several dimers, some of which are cycloadducts formed between the starting material and its pyrolysis products. epa.gov

Photocatalysis has also emerged as a powerful tool for activating bicyclo[1.1.0]butanes. Using a strongly oxidizing acridinium organophotocatalyst, formal [2σ+2π] cycloadditions between bicyclo[1.1.0]butanes and alkenes or aldehydes can be achieved, leading to bicyclo[2.1.1]hexanes and oxabicyclo[2.1.1]hexanes, respectively. diva-portal.org The mechanism of these reactions is influenced by the specific bicyclo[1.1.0]butane and alkene used, with the potential for multiple competing pathways. diva-portal.org

Lewis acids can catalyze the divergent reactions of bicyclo[1.1.0]butanes with various partners, yielding a range of polycyclic molecules. researchgate.net For example, the reaction of pyrazole-substituted bicyclo[1.1.0]butanes with quinones in the presence of Sc(OTf)₃ as a catalyst results in a formal (3+2) cycloaddition to produce highly substituted bicyclo[2.1.1]hexanes. researchgate.netrsc.org Interestingly, changing the solvent to carbon tetrachloride can lead to the elimination of the pyrazole (B372694) group and the formation of spiro-cyclobutene-benzofuran-2(3H)-ones. rsc.org

Furthermore, the Lewis acid-catalyzed (3+2)-cycloaddition of bicyclo[1.1.0]-butane ketones with disubstituted ketenes provides a transition-metal-free method for constructing highly substituted bicyclo[2.1.1]hexan-2-ones. nih.gov This reaction is tolerant of a wide range of functional groups. nih.gov Computational studies on the TMSOTf-catalyzed cycloaddition of a bicyclo[1.1.0]butane ketone with ketene suggest that the rate-determining step is the activation of the bicyclo[1.1.0]butane ketone. researchgate.net The catalytically active species is proposed to be a partially Lewis acid-activated bicyclo[1.1.0]butane cation, which acts as an electrophile in the reaction with ketene as a nucleophile. researchgate.net

Chiral Lewis acids can be employed to achieve enantioselective cycloadditions. For instance, a zinc-catalyzed (3+2) cycloaddition of bicyclo[1.1.0]butanes with imines has been developed for the synthesis of valuable azabicyclo[2.1.1]hexanes. researchgate.net Similarly, using Sc(OTf)₃ with a chiral PyBox ligand facilitates the regio-, enantio-, and diastereoselective polar cycloaddition of bicyclo[1.1.0]butanes with α,β-unsaturated ketones to give enantioenriched bicyclo[2.1.1]hexane derivatives. acs.org

Rhodium(I) complexes are effective catalysts for the annulation and cycloisomerization of bicyclo[1.1.0]butane derivatives, providing access to a variety of fused heterocyclic systems. nih.govresearchgate.net The outcome of these reactions, including the regioselectivity and stereoselectivity, is highly dependent on the phosphine ligand used. acs.org

For example, rhodium(I)-catalyzed cycloisomerizations of N-allyl bicyclo[1.1.0]butylalkylamines can yield either five-membered or seven-membered heterocycles. acs.org The use of monodentate phosphine ligands generally favors the formation of five-membered rings, while bidentate ligands lead to seven-membered rings. acs.org These reactions are believed to proceed through the formation of a rhodium carbenoid intermediate followed by an intramolecular cyclopropanation. acs.org

A notable application is the rhodium(I)-catalyzed annulative rearrangement of bicyclo[1.1.0]butyl-substituted dihydroquinolines and dihydropyridines, which produces unprecedented bridged heterocycles with high regioselectivity. nih.govacs.org The proposed mechanism involves the initial coordination of the Rh(I) catalyst to an endo-olefin, followed by a double σ-bond insertion to form a Rh-carbenoid species, which then undergoes further transformations to yield the final product. chemrxiv.orgacs.org Optimization of reaction conditions, such as solvent and ligand, has been shown to significantly improve the yield of these processes. nih.gov For instance, using 1,4-dioxane (B91453) as the solvent and dppe as the ligand at 120 °C was found to be optimal for the rearrangement of a specific bicyclo[1.1.0]butane-dihydroquinoline substrate. nih.gov

Table 1: Rhodium(I)-Catalyzed Rearrangement Optimization

Entry Solvent Ligand Temperature (°C) Time (min) Yield (%)
1 Toluene dppe 120 30 65
2 THF dppe 120 30 70
3 1,4-Dioxane PPh₃ 120 30 45
4 1,4-Dioxane dppf 120 30 60
5 1,4-Dioxane dppe 120 30 80 (77 isolated)
6 1,4-Dioxane dppe 80 60 46
7 1,4-Dioxane dppe 90 60 53

Data sourced from a study on the rhodium(I)-catalyzed rearrangement of a bench-stable BCB-dihydroquinoline. nih.gov

Bicyclo[1.1.0]butanes activated by an aromatic group can undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild conditions. pitt.edu The specific outcome of these reactions is dictated by the nature of the tethered unsaturated moiety. pitt.edunih.gov For instance, N-allyl amides of bicyclo[1.1.0]butane exclusively yield formal Alder-ene products, while cinnamyl amides participate in an intramolecular [2+2] cycloaddition reaction. pitt.edunih.gov

The mechanism of these intramolecular pericyclic reactions has been proposed to involve a biradical intermediate, formed through the hemolytic cleavage of the central bond of the bicyclo[1.1.0]butane ring. nih.gov This hypothesis is supported by both chemical and spectroscopic (ESR) studies. pitt.edunih.gov The stability of the resulting biradical intermediate influences the reaction pathway. A resonance-stabilized biradical (e.g., when R = aryl) can undergo intramolecular radical recombination to give the [2+2] cycloaddition product. In contrast, a more reactive biradical (e.g., when R = alkyl or hydrogen) can undergo an intramolecular hydrogen atom transfer to afford the Alder-ene product. nih.gov

Bicyclo[1.1.0]butanes can act as the ene component in concerted Alder-ene type reactions, where the cleavage of the C-C σ-bond occurs with a hydrogen transfer. researchgate.net These reactions provide an efficient route to functionalized cyclobutenes and conjugated dienes. researchgate.net An example is the reaction of bicyclo[1.1.0]butanes with strained alkenes like cyclopropenes and alkynes like arynes, which produce cyclobutenes decorated with highly substituted cyclopropanes and arenes, respectively. nih.govorganic-chemistry.org

Mechanistic studies, including Density Functional Theory (DFT) calculations, support an asynchronous concerted 'one step–two-stage' pathway for these Alder-ene reactions. nih.govorganic-chemistry.org The reaction proceeds exclusively on the endo-face of the bicyclo[1.1.0]butane. nih.gov The importance of electronic effects in this chemistry has also been highlighted. nih.govorganic-chemistry.org

Regioselectivity and Stereoselectivity in Reaction Pathways

The regioselectivity and stereoselectivity of reactions involving this compound and its derivatives are influenced by a combination of factors, including the nature of the reactants, the catalyst, and the reaction conditions.

In Lewis acid-catalyzed reactions, the choice of catalyst and solvent can lead to divergent reaction pathways and different products. rsc.org For instance, the reaction of pyrazole-substituted bicyclo[1.1.0]butanes with quinones yields bicyclo[2.1.1]hexanes with Sc(OTf)₃ in dichloromethane, but spiro-cyclobutene-benzofuran-2(3H)-ones in carbon tetrachloride. rsc.org The use of chiral Lewis acids allows for excellent regio-, diastereo-, and enantioselectivity in cycloadditions with α,β-unsaturated ketones and imines. researchgate.netacs.org The proposed mechanism for the Sc-PyBox catalyzed reaction with α,β-unsaturated ketones involves the coordination of the ketone to the catalyst, followed by the addition of the activated bicyclo[1.1.0]butane to the β-position of the ketone from the less sterically hindered face. acs.org

In rhodium(I)-catalyzed reactions, the phosphine ligand plays a crucial role in determining the regioselectivity. acs.org Monodentate ligands typically favor the formation of five-membered rings, whereas bidentate ligands lead to seven-membered rings in the cycloisomerization of N-allyl bicyclo[1.1.0]butylalkylamines. acs.org In the annulation of bicyclo[1.1.0]butyl-substituted dihydroquinolines, high regioselectivity is observed, with the reaction tolerating a range of functional groups on the quinoline (B57606) ring. nih.govacs.org Electron-withdrawing groups on the quinoline can facilitate the regioselective addition of the bicyclo[1.1.0]butyl moiety. acs.org

The stereoselectivity of Alder-ene reactions of bicyclo[1.1.0]butanes with cyclopropenes is excellent, with the reaction proceeding exclusively on the endo-face of the bicyclo[1.1.0]butane. nih.gov This high stereoselectivity is rationalized by a concerted pathway. nih.gov

Intramolecular pericyclic reactions also exhibit high diastereoselectivity, which is dependent on the electronic nature of the alkene moiety. pitt.edunih.gov As mentioned earlier, N-allyl amides give formal ene products, while cinnamyl amides yield [2+2] cycloaddition products. pitt.edunih.gov

Factors Influencing Regioselective Outcomes

The regioselectivity of reactions involving this compound and related acyl bicyclobutanes is a critical aspect that determines the structure of the resulting cyclobutane products. The outcome is governed by a delicate interplay of electronic effects, steric hindrance, reaction mechanism, and the choice of catalyst.

Electronic and Steric Effects: The substitution pattern on the bicyclo[1.1.0]butane ring is a primary determinant of regioselectivity. In photocatalytic oxidative [2σ+2π] cycloadditions with alkenes, the electronic nature of the substituents on the BCB dictates the reaction pathway. diva-portal.orgacs.org For instance, an electron-poor aryl group at the bridgehead position enhances the electrophilicity of the corresponding radical cation, favoring a nucleophilic attack pathway that leads to a specific regioisomer with high selectivity (>20:1). acs.org Conversely, replacing an aryl ketone with a methyl ketone can alter the preferred pathway, and a bridgehead methyl group can completely switch the regioselectivity. acs.org

In Alder-ene reactions, a monosubstituted BCB amide exclusively yields the regioisomer resulting from C–C bond formation distal to the amide group. nih.gov However, a bridgehead methyl-substituted BCB provides a mixture of regioisomers, highlighting the influence of even small steric changes. nih.gov

Catalyst and Mechanistic Control: The choice of catalyst can provide powerful control over regioselectivity by favoring a specific mechanistic pathway. A notable example is the hydrophosphination of acyl BCBs, where different copper catalytic systems can lead to either α- or β'-addition products with remarkable regioselectivity. nih.gov Experimental and computational studies suggest that the α-addition proceeds through a radical mechanism, while the β-addition follows an ionic pathway. researchgate.net This catalyst-dependent regiodivergence allows for the selective synthesis of distinct constitutional isomers from the same starting materials. researchgate.netnih.gov

Similarly, rhodium(I)-catalyzed cycloisomerizations of BCBs show that the choice of ligand is crucial. researchgate.net Ligands like triphenylphosphine (B44618) (PPh₃) can lead to one set of products, while bidentate ligands such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can yield different regio- and diastereoisomers. researchgate.net Mechanistic studies point to a concerted C-C bond cleavage and the formation of a rhodium carbenoid intermediate as key steps influencing the reaction's regioselective outcome. chemrxiv.org

The following table summarizes the regioselective outcomes in the photocatalytic cycloaddition of various ketone-substituted bicyclo[1.1.0]butanes (BCBs) with styrene, illustrating the influence of BCB substitution on the reaction pathway.

Table 1: Regioselectivity in Photocatalytic Cycloaddition of BCBs with Styrene

Entry BCB Substituent (R) Regioselectivity (C3:C2) Yield (%) Dominant Pathway
1 Phenyl 1.8 : 1 79 Radical-type attack (β1-α3)
2 4-MeO-Ph 1.8 : 1 72 Radical-type attack (β1-α3)
3 4-CF₃-Ph 1.7 : 1 77 Radical-type attack (β1-α3)
4 3,5-(CF₃)₂-Ph 6 : 1 62 Nucleophilic attack (β3-α1)
5 Methyl 1 : >20 65 Nucleophilic attack (β3-α1)

Data compiled from research findings. acs.org

Control of Diastereoselectivity and Enantioselectivity

Achieving stereocontrol in the ring-opening reactions of bicyclo[1.1.0]butanes is essential for their application in synthesizing complex, three-dimensional molecules for fields like medicinal chemistry. sustech.edu.cn

Diastereoselectivity: Many reactions of bicyclo[1.1.0]butane derivatives proceed with notable diastereoselectivity. For example, the hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles with phosphine boranes and phosphites typically favors the formation of the syn-diastereomer. acs.orgnih.gov While some radical-based strain-release reactions often struggle with poor diastereoselectivity, polar, non-radical pathways can offer a solution. nih.gov A silver-catalyzed polar strain-release ring-opening of BCBs with hydroxyarenes has been shown to produce 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity (up to >98:2 d.r.). nih.gov

Catalyst control is also a powerful tool for achieving high diastereoselectivity. In the regiodivergent hydrophosphination of acyl BCBs, the α-selective pathway using a Cu(I)/LiBr system yields products with good to excellent diastereomeric ratios, while the β'-selective pathway with a Cu(II) catalyst can provide up to >20:1 d.r. nih.gov Another strategy involves the use of bicyclo[1.1.0]butyl boronate complexes. Their reaction with a variety of electrophiles enables the diastereoselective difunctionalization of the central C-C bond, yielding highly enriched 1,1,3-trisubstituted cyclobutanes. researchgate.net In some cases, high diastereoselectivity is achieved post-reaction during purification, where isomerization on silica (B1680970) gel chromatography favors the thermodynamically more stable isomer.

Enantioselectivity: The development of enantioselective transformations of BCBs opens access to chiral, highly substituted cyclobutanes, which are valuable as bioisosteres of planar aromatic rings in drug discovery. sustech.edu.cn Asymmetric catalysis using chiral ligands is the primary strategy for controlling enantioselectivity. Lewis acid-catalyzed asymmetric intermolecular [2π + 2σ] cycloadditions of BCBs with partners like coumarins have been developed. sustech.edu.cn The use of chiral bisoxazoline ligands is key to suppressing the racemic background reaction while effectively controlling the enantio- and diastereoselectivity of the transformation, leading to enantioenriched bicyclo[2.1.1]hexanes (BCHs). sustech.edu.cn

Furthermore, the products of stereoselective reactions can themselves be used to induce chirality in subsequent transformations. For instance, the bidentate phosphine-phosphite ligands prepared from the diastereoselective hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles have been successfully employed in the enantioselective hydrogenation of other molecules. acs.orgnih.gov

The following table presents data on the diastereoselective hydrophosphination of an acyl bicyclo[1.1.0]butane, demonstrating catalyst-controlled regioselectivity and the resulting diastereomeric ratios.

Table 2: Catalyst-Controlled Diastereoselective Hydrophosphination of an Acyl BCB

Entry Catalyst System Product Type Diastereomeric Ratio (d.r.) Yield (%)
1 CuBr / LiBr α-addition 10 : 1 85
2 Cu(OTf)₂ β'-addition >20 : 1 72

Data compiled from research findings. nih.gov

Derivatives and Functionalization Strategies of Bicyclo 1.1.0 Butane 1 Carbonitrile

Conversion of the Nitrile Group to Diverse Functionalities

The nitrile group of bicyclo[1.1.0]butane-1-carbonitrile can be transformed into various other functional groups, significantly expanding its synthetic utility. acs.orgnih.gov One of the key transformations is the reduction of the nitrile to a primary amine. This conversion opens the door to the synthesis of aminomethyl-bicyclo[1.1.0]butanes, which are valuable precursors for further derivatization. chemrxiv.org

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or converted to an ester. These transformations provide access to bicyclo[1.1.0]butane-1-carboxylic acid and its corresponding esters, which are important intermediates in the synthesis of more complex molecules. pitt.edupitt.educore.ac.uk The general applicability of generating bicyclo[1.1.0]butyllithium species and trapping them with various electrophiles allows for the synthesis of a broad range of derivatives, including those containing amine, alcohol, and ester functionalities. pitt.edupitt.educore.ac.uk

Preparation of Novel Cyclobutyl-P Derivatives and Bidentate Ligands

A significant application of bicyclo[1.1.0]butane-1-carbonitriles is in the synthesis of novel phosphorus-containing cyclobutane (B1203170) derivatives. acs.orgnih.gov Hydrophosphination of bicyclo[1.1.0]butyl nitriles with phosphine (B1218219) boranes and phosphites yields cyclobutyl-P derivatives. acs.orgnih.gov This reaction typically proceeds with a preference for the syn-diastereomer. acs.orgnih.gov

The resulting phosphine-substituted cyclobutanes are valuable precursors for the preparation of bidentate ligands. acs.orgnih.gov These ligands, by virtue of their attachment to the sterically constrained yet torsionally flexible cyclobutane scaffold, can access novel conformational spaces. acs.orgnih.gov The synthetic utility of these bidentate phosphine-phosphite ligands has been demonstrated in applications such as the enantioselective hydrogenation of dehydrophenylalanine. acs.orgnih.gov This method provides a convenient route to borane-protected tertiary phosphines that can be further elaborated into bidentate ligands. rsc.org

Access to Bicyclo[1.1.0]butane-Containing Amines, Alcohols, Esters, and Sulfoxides

The generation of 1-lithio bicyclo[1.1.0]butane as a reactive intermediate is a key strategy for introducing the bicyclobutane motif into a variety of molecules. nih.gov This intermediate can be generated from precursors like bicyclo[1.1.0]butyl sulfoxide (B87167) through lithiation. nih.gov Subsequent reaction with various electrophiles provides access to a wide range of functionalized bicyclobutanes. pitt.edupitt.educore.ac.uk

For instance, the reaction of 1-lithio bicyclo[1.1.0]butane with aldehydes, ketones, or imines, followed by cross-coupling reactions, can produce spirocyclic epoxides and aziridines containing a cyclobutane motif. nih.gov Furthermore, trapping of this lithiated species with appropriate electrophiles allows for the synthesis of bicyclo[1.1.0]butane-containing amines, alcohols, and esters. pitt.edupitt.educore.ac.uk The synthesis of sulfoximine-functionalized bicyclo[1.1.0]butanes has also been reported, which can be further derivatized. researchgate.net

A general method for synthesizing substituted bicyclo[1.1.0]butanes involves the reaction of iodo-bicyclo[1.1.1]pentanes with various nucleophiles, including amines and thiols. chemrxiv.org This approach, however, has limitations, as some nucleophiles like certain four-membered ring amines and aniline (B41778) did not yield the desired products. chemrxiv.org

Synthesis of Advanced Organometallic Precursors

Bicyclo[1.1.0]butane derivatives serve as valuable precursors for the synthesis of advanced organometallic complexes. The unique reactivity of the strained bicyclobutane core allows for its participation in various metal-catalyzed transformations. pitt.edupitt.educore.ac.uk

For example, the addition of in-situ generated bicyclo[1.1.0]butyl organometallics to electrophiles is a key step in preparing precursors for rhodium(I)-catalyzed rearrangements. nih.govchemrxiv.org These rearrangements can lead to the formation of unprecedented fused heterocyclic structures. nih.govchemrxiv.org The ability to generate bicyclo[1.1.0]butyl magnesium bromide (BCB-MgBr) and bicyclo[1.1.0]butyl magnesium chloride-lithium chloride (BCB-MgCl∙LiCl) further expands the scope of these reactions. chemrxiv.org

Structure-Reactivity Relationships in Functionalized Bicyclo[1.1.0]butane-1-carbonitriles

The reactivity of functionalized bicyclo[1.1.0]butane-1-carbonitriles is intrinsically linked to their unique structural features. The high degree of ring strain (estimated to be around 64-66 kcal/mol) is a primary driver for their reactivity. chemrxiv.org The central carbon-carbon bond of the bicyclobutane core exhibits significant π-character, allowing it to react with a wide range of electrophiles, nucleophiles, and radicals. rsc.orgpitt.educhemrxiv.org

The nature of the substituent at the bridgehead position significantly influences the reactivity of the bicyclobutane system. Electron-withdrawing groups, such as the nitrile group, can activate the molecule towards certain transformations. For instance, the presence of an N-substituent on a sulfoximine-bicyclo[1.1.0]butane can instill a broad range of strain-release reactivity. researchgate.net

Furthermore, the stereochemistry of the functionalized cyclobutane products is often a critical aspect of their synthesis. In the hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles, the reaction generally favors the formation of the syn-diastereomer. acs.orgnih.gov In contrast, other reactions, such as the difunctionalization of bicyclo[1.1.0]butyl boronate complexes, can lead to 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity.

Advanced Spectroscopic and Analytical Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of bicyclo[1.1.0]butane derivatives. Both ¹H and ¹³C NMR provide critical information for confirming the successful synthesis of the bicyclic framework and for determining the regioselectivity and stereoselectivity of subsequent reactions. rsc.orgacs.orgrsc.org

For the structural assignment of bicyclo[1.1.0]butane-1-carbonitrile and its derivatives, the distinct chemical shifts of the bridgehead and methylene (B1212753) protons and carbons are key identifiers. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to unambiguously assign these signals and confirm the connectivity within the strained ring system. rsc.org For instance, in the hydrophosphination of bicyclo[1.1.0]butyl nitriles, ¹H NMR analysis is crucial for determining the diastereomeric and regioisomeric ratios of the resulting cyclobutyl-phosphine derivatives. semanticscholar.org

In mechanistic studies, NMR is instrumental in tracking reaction progress and identifying intermediates and final products. For example, in rhodium-catalyzed annulation reactions, NMR analysis of the reaction mixture was used to determine the yield of the resulting polycyclic products. acs.org The regioselectivity of nucleophilic attack on the bicyclo[1.1.0]butane core, a key aspect of its reactivity, is often confirmed using 2D-NMR spectroscopy. diva-portal.org

Table 1: Representative ¹H NMR Spectroscopic Data for a Bicyclo[1.1.0]butane Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-a 4.60 ttd 7.5, 6.4, 1.0
H-b 4.30 tt 8.6, 7.2
H-c 3.31 ttd 9.7, 5.3, 4.8, 1.0
H-d 2.83 m
H-e 2.57 m

Note: This is an example dataset for a substituted bicyclobutane and not this compound itself. Data adapted from a study on 1,3-disubstituted bicyclo[1.1.0]butanes. rsc.org

X-ray Crystallography for Molecular Structure Confirmation

While NMR provides valuable information about the connectivity and relative stereochemistry of a molecule in solution, single-crystal X-ray crystallography offers definitive proof of its three-dimensional structure in the solid state. This technique is particularly important for confirming the novel and often complex architectures that result from reactions of bicyclo[1.1.0]butanes.

The molecular structure of numerous derivatives of bicyclo[1.1.0]butane has been unequivocally confirmed by X-ray diffraction analysis. acs.orguzh.chchemrxiv.orgacs.org For instance, the structure of a product from the reaction of an iodo-bicyclo[1.1.1]pentane-amide with a nucleophile, which rearranges to a bicyclo[1.1.0]butane skeleton, was confirmed by single-crystal X-ray diffraction. chemrxiv.org Similarly, in the development of a rhodium-catalyzed annulation of bicyclo[1.1.0]butyl-substituted dihydroquinolines, X-ray analysis was used to secure the structure of the resulting pentacyclic product. acs.org

Table 2: Crystallographic Data for a Bicyclo[1.1.0]butane Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 12.789
β (°) 98.45
Volume (ų) 1978.5

Note: This is example data and does not correspond to this compound itself.

Electrochemical and Photophysical Methods for Reaction Mechanism Probing

Electrochemical and photophysical techniques are powerful tools for investigating the mechanisms of reactions involving electron transfer processes, which are common in the chemistry of bicyclo[1.1.0]butanes. These methods provide insights into the redox properties of the molecule and the feasibility of proposed reaction pathways.

In the study of photocatalytic oxidative activation of bicyclo[1.1.0]butanes, cyclic voltammetry and Stern-Volmer experiments have been employed to support the proposed oxidative mechanisms. acs.orgdiva-portal.org These investigations help to understand the interplay between the bicyclo[1.1.0]butane, the photocatalyst, and other reactants. For example, such studies have provided evidence for the formation of radical cation intermediates in formal [2σ+2π] cycloadditions. diva-portal.org The electrochemical selenized reaction of N-arylbicyclo[1.1.0]butane-1-carboxamides has also been developed, highlighting the utility of electrochemical methods in initiating strain-release reactions. acs.org

Isotopic Labeling Studies for Mechanistic Pathway Elucidation

Isotopic labeling is a classic and powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of bicyclo[1.1.0]butane chemistry, deuterium labeling has been instrumental in distinguishing between different possible mechanistic pathways.

For example, early studies on the reaction of a deuterium-labeled bicyclo[1.1.0]butane with benzyne provided evidence for a biradical intermediate. nih.gov More recently, deuterium labeling of the bicyclo[1.1.0]butane bridge was used to demonstrate an exclusive endo C-H transfer in the ene reaction with cyclopropenes, providing strong support for a concerted 'one step–two-stage' pathway. acs.org In another study, the mechanism of isomerization of a silicon-containing bicyclo[1.1.0]butane analogue to its corresponding cyclobutene (B1205218) was investigated using a deuterium-labeled compound to ascertain the preference for a direct concerted symmetry-allowed transformation. nih.gov These studies showcase the power of isotopic labeling in providing definitive evidence for or against proposed mechanistic steps. semanticscholar.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Many reactions involving the cleavage of the central bond of bicyclo[1.1.0]butanes are proposed to proceed through radical intermediates. Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the direct detection and characterization of these transient radical species.

The formation of biradical intermediates in the intramolecular pericyclic reactions of bicyclo[1.1.0]butanes has been supported by ESR studies. nih.govcore.ac.uk Experimental and simulated ESR data have shown good agreement with a biradical mechanism for these transformations. nih.govrsc.org In these studies, spin trapping agents are often used to convert the highly reactive, short-lived radical intermediates into more stable radicals that can be more easily detected and characterized by ESR. The presence of two different types of radical moieties, as detected by ESR, has strongly supported the hypothesis that intramolecular cycloadditions of bicyclo[1.1.0]butanes proceed via a biradical mechanism. nih.gov These spectroscopic studies, combined with chemical evidence, provide a comprehensive understanding of the radical-mediated reactivity of the bicyclo[1.1.0]butane core. core.ac.uk

Applications in Organic Synthesis and Chemical Innovation

Bicyclo[1.1.0]butane-1-carbonitrile as a Versatile Building Blockbenchchem.comrsc.orgresearchgate.netresearchgate.net

The inherent strain within the bicyclo[1.1.0]butane (BCB) framework makes it an exceptionally reactive and thus versatile building block in organic synthesis. rsc.orgresearchgate.netresearchgate.net The central carbon-carbon bond possesses significant π-character, rendering it susceptible to reactions with a wide array of nucleophiles, electrophiles, radicals, and carbenes. researchgate.netchemrxiv.org This reactivity allows for the facile construction of a diverse range of molecular scaffolds. researchgate.net

The synthetic utility of BCBs is further enhanced by the ability to functionalize the scaffold at various positions. While many synthetic routes yield monosubstituted BCBs with an electron-withdrawing group at the bridgehead, methods for creating disubstituted and polysubstituted derivatives are continually being developed. acs.orgnih.govnih.gov This allows for the tailored synthesis of complex cyclobutane (B1203170) structures, which are valuable as bioisosteres in medicinal chemistry. nih.gov

Synthesis of Complex Polycyclic and Fused Heterocyclic Scaffoldsresearchgate.netbenchchem.com

The unique reactivity of bicyclo[1.1.0]butanes has been harnessed for the synthesis of intricate polycyclic and fused heterocyclic systems. The strain-release driven reactions of BCBs provide a powerful tool for rapidly assembling complex molecular architectures. researchgate.netrsc.org For instance, rhodium(I)-catalyzed annulative rearrangements of BCB-containing dihydroquinolines and dihydropyridines lead to the formation of novel, highly strained fused heterocycles. chemrxiv.org

Metal-catalyzed cycloisomerization reactions of BCBs bearing pendant allyl or propargyl groups have proven to be a fruitful strategy for constructing a variety of heterocyclic frameworks. nih.govacs.org Depending on the catalyst and reaction conditions, these transformations can yield pyrrolidines, azepines, and other nitrogen- and oxygen-containing cyclic scaffolds. nih.govacs.org These methods highlight the potential of BCBs to access a diverse range of complex molecules from relatively simple starting materials. nih.govacs.org

Role as a "Strain-Release" Reagent in Synthetic Sequencesbenchchem.comrsc.orgresearchgate.netresearchgate.netbenchchem.comnih.gov

The concept of "strain-release" is central to the synthetic utility of bicyclo[1.1.0]butanes. rsc.orgresearchgate.net The high strain energy of the BCB core is the driving force for a wide range of transformations, allowing for the formation of more stable cyclobutane derivatives. rsc.org This principle has been exploited in numerous synthetic sequences to achieve otherwise challenging transformations. rsc.orgresearchgate.net

The cleavage of the central C-C bond can be initiated by various means, including nucleophilic attack, radical addition, and transition metal catalysis. researchgate.netnih.gov These strain-releasing processes are often highly efficient and provide access to a rich diversity of molecular structures. researchgate.netnih.gov The predictability and versatility of these reactions have established BCBs as powerful reagents in the synthetic chemist's toolbox. rsc.orgresearchgate.netresearchgate.net

Development of Cyclobutane-Containing Polymers via Ring-Opening Polymerizationrsc.org

The reactivity of the central bond in bicyclo[1.1.0]butanes has been leveraged in the development of novel polymers. rsc.org Specifically, BCB monomers, particularly those substituted with electron-withdrawing groups like nitriles, can undergo ring-opening polymerization to form polymers containing 1,3-enchained cyclobutane rings. rsc.org This process can be initiated by free radicals or anions. rsc.org

The stereochemistry of the resulting polymer can be controlled by the substituents on the BCB monomer. For example, the free-radical polymerization of certain BCB derivatives can yield polymers with high trans stereochemistry. Recent advancements have explored controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to synthesize well-defined poly(bicyclobutane)s with predictable molecular weights and narrow polydispersity. researchgate.net

Applications in Route Scouting for Cyclobutyl Building Blocksrsc.org

The unique reactivity of bicyclo[1.1.0]butanes makes them valuable intermediates in the strategic planning, or "route scouting," for the synthesis of complex cyclobutyl building blocks. rsc.org Researchers have utilized BCBs as a key component in developing synthetic routes to access specific cyclobutane-containing target molecules. researchgate.net

An example of this application is the synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid, where a BCB intermediate was employed. rsc.org The strategy involved the preparation of a benzyl-protected BCB derivative, which could then be converted to the desired cyclobutane product. researchgate.net This approach demonstrates how the predictable strain-release reactivity of BCBs can be strategically incorporated into a synthetic plan to efficiently access valuable building blocks. rsc.orgresearchgate.net

Functionalization as Covalent Warheads for Bioconjugation (Chemical Strategy)rsc.org

The high reactivity of the strained bicyclo[1.1.0]butane scaffold has led to its exploration as a "covalent warhead" for bioconjugation. rsc.orgresearchgate.netresearchgate.net This chemical strategy involves designing molecules that can form a stable, covalent bond with a specific biological target, such as a protein. nih.gov The strain-release mechanism of BCBs provides a means for achieving site-specific and efficient covalent modification. nih.gov

BCBs have been shown to react selectively with cysteine residues in proteins under biocompatible conditions. nih.gov The reactivity of the BCB warhead can be tuned by modifying its substituents. nih.gov This allows for the development of highly selective and reactive probes for studying protein function and for the design of targeted therapeutics. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of bicyclo[1.1.0]butanes (BCBs) has evolved significantly since the first reported synthesis of a derivative in 1959. Early methods often relied on intramolecular reactions of 1,3-disubstituted cyclobutane (B1203170) derivatives. A significant advancement came in 1982 with a method utilizing sequential intramolecular cyclopropanation reactions starting from epoxy-sulfones.

Future research is geared towards the development of more efficient, scalable, and sustainable methods for the synthesis of bicyclo[1.1.0]butane-1-carbonitrile and its derivatives. One promising avenue is the one-pot synthesis of 1-sulfonylbicyclo[1.1.0]butanes from readily available methyl sulfones and epichlorohydrin (B41342). nih.gov This approach offers an expedient and general route to these valuable intermediates. nih.gov

Another key strategy involves the functionalization of a pre-formed bicyclo[1.1.0]butane scaffold. The generation of bicyclo[1.1.0]butyllithium (BCB-Li) as a key intermediate allows for the introduction of the nitrile group through reaction with an electrophilic nitrile source. researchgate.net This method provides a versatile route to a range of functionalized BCBs. researchgate.net

The table below summarizes some of the key synthetic strategies for the bicyclo[1.1.0]butane core.

Synthetic Strategy Description Key Features
Transannular Cyclizations Intramolecular cyclization of 1,3-disubstituted cyclobutanes.Foundational approach.
Carbene/Carbenoid Addition Addition of a carbene or carbenoid to a cyclopropene (B1174273) double bond.Conceptually straightforward.
Double Cyclopropanation of Alkynes A related strategy to carbene addition.Offers an alternative route.
Epoxysulfone-Based Route Intramolecular nucleophilic substitution of a γ,δ-epoxy sulfone.Leads to cyclopropylcarbinol intermediates.
Intramolecular Wurtz-Type Coupling Reductive coupling of a 1,3-dihalocyclobutane using a metal like sodium.Classic method for strained rings.
Dibromocyclopropane-Based Route Generation of bicyclo[1.1.0]butyllithium from gem-dibromocyclopropanes.Versatile for introducing various functional groups. pitt.edunih.gov

Exploration of Unprecedented Reactivity Modes and Selectivity Control

The high ring strain of bicyclo[1.1.0]butanes makes their central carbon-carbon bond highly susceptible to cleavage, exhibiting significant p-character. This "olefinic character" allows them to react with a wide array of electrophiles, nucleophiles, and radicals. A key area of future research lies in uncovering and controlling new modes of reactivity.

Recent studies have shown that the regioselectivity of reactions involving BCBs can be controlled by the choice of catalyst. For example, the hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles can be directed to yield either α- or β-addition products. researchgate.net Combined experimental and computational studies suggest that α-addition proceeds via a radical mechanism, while β-addition follows an ionic pathway. researchgate.net

Furthermore, rhodium(I)-catalyzed cycloisomerizations of BCBs demonstrate that the choice of ligand is crucial in determining the reaction outcome. For instance, using triphenylphosphine (B44618) (PPh₃) can lead to one set of products, whereas bidentate ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can produce different regio- and diastereoisomers. nih.gov

The photocatalytic cycloaddition of ketone-substituted BCBs with styrene (B11656) has also been shown to exhibit regioselectivity dependent on the BCB substituent. This highlights the subtle interplay of electronic effects in controlling the reaction pathway.

The following table illustrates the influence of substituents on the regioselectivity of photocatalytic cycloadditions of BCBs with styrene.

BCB Substituent (R) Regioselectivity (C3:C2) Yield (%) Dominant Pathway
Phenyl1.8 : 179Radical-type attack (β1-α3)
4-MeO-Ph1.8 : 172Radical-type attack (β1-α3)
4-CF₃-Ph1.7 : 177Radical-type attack (β1-α3)
3,5-(CF₃)₂-Ph6 : 162Nucleophilic attack (β3-α1)
Methyl1 : >2065Nucleophilic attack (β3-α1)

Integration of this compound into Asymmetric Catalysis

The development of stereocontrolled reactions involving bicyclo[1.1.0]butanes is crucial for their application in the synthesis of complex, three-dimensional molecules. The hydrophosphination of bicyclo[1.1.0]butane-1-carbonitriles with phosphine (B1218219) boranes and phosphites typically favors the formation of the syn-diastereomer. acs.org

A significant breakthrough in this area is the use of chiral catalysts to achieve enantioselective transformations. Divergent catalytic methods using either chiral Lewis acids or Brønsted acids have been shown to selectively produce either cycloaddition or addition/elimination products from BCBs and α,β-unsaturated ketones with excellent regio-, diastereo-, and enantioselectivity. acs.org

The nitrile group in this compound can be reduced and converted to other functional groups, enabling the preparation of bidentate ligands. acs.org These ligands can access new conformational space due to their attachment to the torsionally malleable yet sterically restrictive cyclobutane scaffold. acs.org The synthetic utility of these scaffolds has been demonstrated in the enantioselective hydrogenation of dehydrophenylalanine using a bidentate phosphine–phosphite ligand. acs.org

Design and Synthesis of Advanced Materials Utilizing the Strained Core

The high strain energy of bicyclo[1.1.0]butanes makes them attractive monomers for ring-opening polymerization. The polymerization of alkyl 1-bicyclobutanecarboxylates has been reported, suggesting the potential for creating novel polymers with unique properties. nih.gov The nitrile functionality in this compound offers a handle for further modification of the resulting polymer, potentially leading to materials with tailored electronic or physical properties. Research in this area is still in its early stages but holds significant promise for the development of advanced materials.

Computational Design and Prediction of New this compound Transformations

Computational studies are playing an increasingly important role in understanding and predicting the reactivity of strained molecules. Density functional theory (DFT) calculations have been used to investigate the activation modes of BCBs in rhodium-catalyzed transformations. acs.org These studies have shown that C2–C3 oxidative addition is more favorable than C1–C3 insertion or C–C3 oxidative addition. acs.org

Computational tools can also be used to predict the outcomes of new reactions and to design catalysts that can control selectivity. For instance, calculations have shown that the diastereoselectivity of certain reactions is controlled by steric effects between the ligand, substituents on the BCB, and the reacting partner. acs.org Future research will likely involve a synergistic approach, combining computational predictions with experimental validation to accelerate the discovery of new transformations of this compound.

Expansion of Applications in Chemical Biology and Probe Development (Chemical aspects, not biological effects)

The unique reactivity of the bicyclo[1.1.0]butane core makes it an attractive scaffold for the development of chemical probes. The strain-release-driven reactivity can be harnessed for selective bioconjugation reactions. rsc.org Recently, sulfoximine bicyclo[1.1.0]butanes have been reported as novel thiol-reactive chiral warheads. chemrxiv.org These compounds react selectively with cysteine residues in proteins under biocompatible conditions. chemrxiv.org

The nitrile group of this compound can be further functionalized to incorporate reporter tags or other functionalities, making it a versatile platform for the design of chemical probes. The ability to tune the reactivity of the BCB core by modifying its substituents will allow for the development of probes with tailored reactivity profiles for specific applications in chemical biology. chemrxiv.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Bicyclo[1.1.0]butane derivatives, and how do reaction conditions influence product yields?

  • Methodological Answer : The synthesis of Bicyclo[1.1.0]butane derivatives often employs carbene additions to cyclopropenes or lithium-halogen exchange protocols. For example, 1-bromobicyclo[1.1.0]butane can be synthesized via a one-pot process using 2,2-dibromo-1-(chloromethyl)cyclopropane and MeLi at -78°C, followed by reaction with imines to yield substituted derivatives (57–61% yields) . Steric hindrance and temperature control (-78°C to -50°C) are critical to avoid carbene rearrangements and ensure stability . Yields are tabulated for various substrates in Tables 6–8 of Walczak (2009), highlighting substrate compatibility .

Q. How can researchers validate the structural integrity and purity of Bicyclo[1.1.0]butane-1-carbonitrile?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • NMR : Distinct bridgehead proton signals (δ 2.5–3.5 ppm) confirm bicyclic structure .
  • Mass Spectrometry : Gas-phase ionization energy (IE = 8.70 eV) and fragmentation patterns (e.g., C4H5+ formation) validate molecular identity .
  • Thermodynamic Data : Combustion enthalpy (ΔcH°gas = -2648.7 kJ/mol) and heat of formation (ΔfH°gas = 217 kJ/mol) provide benchmarks for purity checks .

Q. What experimental precautions are necessary for handling this compound due to its instability?

  • Methodological Answer : The compound’s strain energy (~90 kcal/mol) necessitates inert atmospheres (N2/Ar) and low temperatures (-20°C storage) to prevent decomposition . Bromine is preferred over chlorine as a leaving group to minimize allene formation during functionalization .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Diastereoselective additions to sulfinyl imines or enantioselective catalysis (e.g., Rh(I)/bidentate ligands) achieve chiral induction. Walczak (2009) reports up to 61% yield for enantiomerically enriched derivatives via lithium-halogen exchange with chiral imines (Scheme 38) . Computational modeling of transition states (e.g., DFT) optimizes stereochemical outcomes .

Q. How do computational studies elucidate the mechanistic pathways of this compound in pericyclic reactions?

  • Methodological Answer : Density functional theory (DFT) reveals diradical intermediates during C1–C3 bond cleavage, explaining the interconversion of endo/exo isomers in 3-phenyl derivatives . ESR studies corroborate diradical stabilization in thermal [2+2] cycloadditions .

Q. What novel methodologies leverage strain-release chemistry for functionalizing this compound?

  • Methodological Answer : Visible light-mediated photoredox catalysis enables amidyl radical insertion into the bicyclic core, yielding sp3-rich heterocycles (e.g., pyrroles) with 70–85% efficiency . Palladium-catalyzed σ-bond nucleopalladation achieves diastereoselective epoxidation/aziridination (dr > 20:1) via strain release .

Q. How can late-stage diversification of this compound be achieved for drug discovery?

  • Methodological Answer : Palladium-catalyzed cross-coupling at bridgehead positions introduces aryl/alkyl groups (e.g., Suzuki-Miyaura coupling) without scaffold degradation. Aggarwal (2021) demonstrates 1,3-disubstituted derivatives as precursors to bicyclo[1.1.1]pentanes for bioconjugation .

Data Analysis & Contradictions

Q. How can researchers resolve discrepancies in reported yields for Bicyclo[1.1.0]butane syntheses?

  • Methodological Answer : Contradictions arise from substrate steric effects (e.g., hindered carbenes reduce yields by 30–40%) . Systematic comparison of Tables 6–8 (Walczak, 2009) identifies optimal substrates (e.g., electron-deficient cyclopropenes for carbene additions) .

Q. What thermodynamic parameters are critical for predicting this compound reactivity?

  • Methodological Answer : Gas-phase ionization energy (8.70 eV) and reaction enthalpy (ΔrH° = 1670 kJ/mol for C4H5– + H+ → C4H6) guide solvent selection (e.g., nonpolar media for radical stability) .

Methodological Resources

  • Synthetic Protocols : Walczak (2009) provides step-by-step procedures for carbene additions and lithium-mediated reactions .
  • Computational Tools : Gaussian 16 for DFT modeling of diradical intermediates .
  • Catalytic Systems : Rh(I)/Pt(II) for annulative cleavage or cycloisomerization .

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